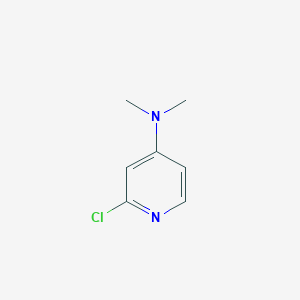

2-Chloro-N,N-dimethylpyridin-4-amine

Vue d'ensemble

Description

2-Chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups.

Mécanisme D'action

Target of Action

It is structurally similar to 4-dimethylaminopyridine (dmap), which is known to be a potent nucleophilic catalyst for acylation reactions .

Mode of Action

DMAP is known to strongly activate the nitrogen atom in its pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of sterically hindered and low-reactivity alcohols and amines/acids .

Action Environment

It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

Méthodes De Préparation

The synthesis of 2-Chloro-N,N-dimethylpyridin-4-amine typically involves the chlorination of N,N-dimethylpyridin-4-amine. One common method includes the reaction of N,N-dimethylpyridin-4-amine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the selective chlorination at the desired position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

2-Chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form pyridine N-oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of N,N-dimethylpyridin-4-amine.

Applications De Recherche Scientifique

Catalysis

2-Chloro-N,N-dimethylpyridin-4-amine serves as a catalyst in various organic reactions:

- Fischer Indole Synthesis: It facilitates the formation of indoles, which are vital in medicinal chemistry.

- Tetrazole Formation: Employed in click chemistry for synthesizing tetrazoles, showcasing its versatility as a catalyst .

Table 1: Catalytic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Fischer Indole | Synthesis of indoles | |

| Click Chemistry | Synthesis of tetrazoles |

Pharmaceuticals

The compound is being explored for its potential in drug development due to its biological activity:

- Enzyme Inhibition: It acts as an enzyme inhibitor, influencing various biological pathways.

- Antimicrobial Activity: Exhibits notable activity against bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity

| Organism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Active | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Effective |

Material Science

In material science, this compound is utilized in the preparation of ionic liquids. These ionic liquids serve as green solvents and catalysts, enhancing the efficiency of chemical processes while minimizing environmental impact .

The biological profile of this compound highlights its potential as a therapeutic agent:

- Anticancer Properties: Studies indicate cytotoxic effects on various cancer cell lines while showing low toxicity to normal cells. This suggests its potential as a lead compound for anticancer drug development.

Table 3: Anticancer Activity

| Cell Line | Effectiveness | Reference |

|---|---|---|

| Various Cancer Cells | Cytotoxic |

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

Synthesis and Evaluation of Derivatives

Research involved creating derivatives to assess their antimicrobial and anticancer activities. Some derivatives demonstrated improved efficacy compared to the parent compound, indicating promising structure-activity relationships that could guide future drug design.

ADMET Properties Assessment

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of several derivatives were evaluated. Results indicated favorable pharmacokinetic properties, suggesting potential for further pharmaceutical development.

Comparaison Avec Des Composés Similaires

2-Chloro-N,N-dimethylpyridin-4-amine can be compared with other similar compounds such as:

N,N-Dimethylpyridin-4-amine: Lacks the chlorine atom, making it less reactive in substitution reactions.

2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains an additional chlorine atom, which can further influence its reactivity and applications.

2-(Chloromethyl)-N,N-dimethylpyridin-4-amine: Has a chloromethyl group instead of a chlorine atom, leading to different reactivity patterns.

These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.

Activité Biologique

2-Chloro-N,N-dimethylpyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

The compound has the following chemical structure and properties:

- Chemical Formula: C₆H₈ClN₃

- Molecular Weight: 151.59 g/mol

- Melting Point: 109-111 °C

The biological activity of this compound primarily involves its role as an enzyme inhibitor or modulator. The presence of the chlorine atom and the dimethylamino group enhances its ability to interact with various molecular targets, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active | |

| Escherichia coli | Moderate | |

| Mycobacterium tuberculosis | Effective |

A study highlighted that derivatives of this compound showed submicromolar activity against methicillin-resistant S. aureus (MRSA), indicating its potential as an alternative treatment option for resistant infections .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it inhibits the proliferation of various cancer cells while exhibiting low toxicity towards normal cells.

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized to study their antimicrobial and anticancer activities. Some derivatives showed improved efficacy compared to the parent compound, indicating structure-activity relationships that could guide future drug design .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were assessed for several derivatives. The results indicated favorable pharmacokinetic properties, suggesting potential for further development in pharmaceutical applications .

Propriétés

IUPAC Name |

2-chloro-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSWBRZIOYGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450760 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59047-70-0 | |

| Record name | 2-Chloro-4-(dimethylamino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.